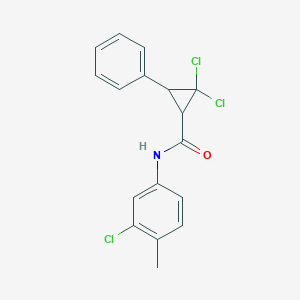![molecular formula C22H21IN2O5S B298376 (2-Iodo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298376.png)
(2-Iodo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, also known as IMPTA, is a synthetic compound that has been studied for its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of (2-Iodo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is not fully understood, but studies have suggested that it may act by inducing apoptosis in cancer cells through the activation of caspases. In addition, this compound has been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and enzyme inhibition activities.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits cytotoxicity against cancer cells, antimicrobial activity against various microorganisms, and enzyme inhibition activity. In addition, this compound has been found to exhibit antioxidant activity, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Iodo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in lab experiments is its potential as a therapeutic agent for the treatment of cancer and other diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
For the study of (2-Iodo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid include further investigation of its mechanism of action, optimization of its therapeutic potential, and development of more efficient synthesis methods. In addition, studies could explore the potential of this compound as a drug delivery system or as a scaffold for the development of new therapeutic agents.
Synthesis Methods
(2-Iodo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid can be synthesized through a multistep process involving the reaction of 2-iodo-6-methoxy-4-nitrophenol with 3-propyl-1,3-thiazolidine-2,4-dione, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting intermediate with 2-(bromomethyl)phenylacetic acid.
Scientific Research Applications
(2-Iodo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been studied for its potential applications in various scientific fields, including cancer research, antimicrobial activity, and enzyme inhibition. Studies have shown that this compound exhibits cytotoxicity against cancer cells and has the potential to be developed as a therapeutic agent for the treatment of cancer. In addition, this compound has been shown to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. Furthermore, this compound has been found to inhibit the activity of certain enzymes, such as tyrosinase and α-glucosidase, which are involved in the development of various diseases.
properties
Molecular Formula |
C22H21IN2O5S |
|---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
2-[2-iodo-6-methoxy-4-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H21IN2O5S/c1-3-9-25-21(28)18(31-22(25)24-15-7-5-4-6-8-15)12-14-10-16(23)20(17(11-14)29-2)30-13-19(26)27/h4-8,10-12H,3,9,13H2,1-2H3,(H,26,27)/b18-12+,24-22? |
InChI Key |
NCBGVDNIIHQXHH-RFWMEDTCSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)OCC(=O)O)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC(=O)O)OC)SC1=NC3=CC=CC=C3 |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC(=O)O)OC)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298296.png)
![1-allyl-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298297.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298298.png)
![4-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B298299.png)
![3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298300.png)
![3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298301.png)
![1,7,8,9-Tetrachloro-4-(2-fluorophenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298306.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298308.png)
![2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B298310.png)



